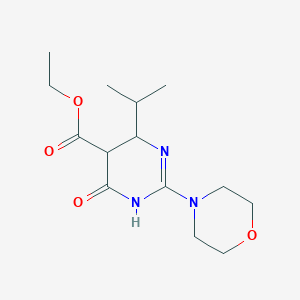![molecular formula C15H20N6O B5591266 5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5591266.png)
5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine" belongs to a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields of chemistry and biochemistry.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions, employing methods like microwave irradiative cyclocondensation (Deohate & Palaspagar, 2020). These methods can be efficient and versatile for synthesizing such compounds.
Molecular Structure AnalysisThe molecular structure of related compounds, like ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, features intramolecular N-H...O hydrogen bonds, contributing to its stability and reactivity (Wu et al., 2005). Such structural features are likely present in "5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine."
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives can be diverse. For instance, they can be involved in reactions like the formation of tetrazole derivatives (Kanno et al., 1991) and various cyclocondensation reactions (Rajanarendar et al., 2006). These reactions are essential for tailoring the compound for specific applications.
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility and melting point, are influenced by their molecular structure. The presence of various functional groups and substituents can significantly affect these properties.
Chemical Properties Analysis
Chemical properties, like acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the pyrazolo[1,5-a]pyrimidine framework. For example, compounds in this class can exhibit properties like antimicrobial and insecticidal activities (Deohate & Palaspagar, 2020).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Compounds related to pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial potential. For example, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown significant antimicrobial activity, with some compounds exhibiting higher anticancer activity than reference drugs such as doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity : The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been reported, with some derivatives showing promising results in cytotoxic activities against cancer cell lines (Rahmouni et al., 2016).
Anti-tubercular Properties
- Tuberculostatic Activity : Derivatives of pyrazolo[1,5-a]pyrimidine, such as 4-(Het)aryl-4,7-dihydroazolopyrimidines, have been synthesized and analyzed for tuberculostatic activity. These studies aim to find new effective treatments for tuberculosis by exploring the structural analogs of known antituberculous agents (Titova et al., 2019).
Synthetic Methodologies for Heterocyclic Compounds
- Synthesis of Heterocyclic Compounds : Research has also focused on the synthesis of heterocyclic compounds containing the pyrazolo[1,5-a]pyrimidine moiety, exploring their potential in various biological activities. This includes the development of novel synthetic methodologies that may facilitate the creation of compounds with enhanced biological properties (Kaping, Helissey, & Vishwakarma, 2020).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, many oxadiazole and pyrazolo[1,5-a]pyrimidine derivatives have shown biological activity, including anticancer , antiviral , and anti-inflammatory effects . The exact mechanism would depend on the specific biological target of the compound.
Safety and Hazards
Orientations Futures
Given the biological activity observed for many oxadiazole and pyrazolo[1,5-a]pyrimidine derivatives, this compound could be of interest for further study in medicinal chemistry . Future research could involve testing its biological activity against various targets, as well as optimizing its structure for improved potency and selectivity.
Propriétés
IUPAC Name |
5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-5-11-7-12(16-8-14-19-18-13(6-2)22-14)21-15(17-11)9(3)10(4)20-21/h7,16H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTRTLAJDJLKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NCC3=NN=C(O3)CC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5591196.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5591205.png)
![6-tert-butyl-4-[(2,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5591213.png)

![N-[2-(cyclohexylthio)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5591220.png)
![N-({1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5591223.png)
![4-[2-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5591230.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(pyridin-2-ylthio)acetyl]piperidin-3-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5591242.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5591250.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5591260.png)
![2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5591284.png)